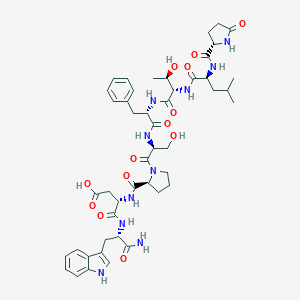
Dakh peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dakh peptide is a type of peptide that has been extensively studied for its therapeutic potential in various diseases. It is a short peptide consisting of 11 amino acids and has been found to exhibit various biological activities. The peptide was first discovered in the venom of the Dendroaspis angusticeps, commonly known as the Eastern green mamba, and has since been synthesized in the laboratory.
作用机制
The mechanism of action of Dakh peptide is not fully understood. However, it is believed to interact with cell membranes and disrupt their integrity. This leads to the release of intracellular contents, which can trigger various biological responses.
生化和生理效应
Dakh peptide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, it has been found to have antimicrobial and antiviral properties.
实验室实验的优点和局限性
The advantages of using Dakh peptide in lab experiments include its ease of synthesis, low cost, and wide range of biological activities. However, its limitations include its short half-life, poor stability, and potential toxicity at high concentrations.
未来方向
There are several future directions for the study of Dakh peptide. These include:
1. Further investigation of its mechanism of action
2. Development of more stable analogs with improved pharmacokinetic properties
3. Exploration of its potential as a therapeutic agent in various diseases
4. Investigation of its potential as a drug delivery system
5. Study of its interactions with other drugs and compounds.
Conclusion:
In conclusion, Dakh peptide is a short peptide with a wide range of biological activities. It has been extensively studied for its therapeutic potential in various diseases and has been found to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities. Although it has some limitations, it has great potential as a therapeutic agent and warrants further investigation.
合成方法
The synthesis of Dakh peptide can be achieved by using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The process involves the use of protecting groups to prevent unwanted reactions and the activation of amino acids to facilitate peptide bond formation. The final product is purified using high-performance liquid chromatography (HPLC).
科学研究应用
Dakh peptide has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities. In addition, it has been shown to have neuroprotective effects and can improve cognitive function.
属性
CAS 编号 |
129204-82-6 |
|---|---|
产品名称 |
Dakh peptide |
分子式 |
C47H62N10O13 |
分子量 |
975.1 g/mol |
IUPAC 名称 |
(3S)-4-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H62N10O13/c1-24(2)18-32(52-41(64)30-15-16-37(60)50-30)44(67)56-39(25(3)59)46(69)54-33(19-26-10-5-4-6-11-26)42(65)55-35(23-58)47(70)57-17-9-14-36(57)45(68)53-34(21-38(61)62)43(66)51-31(40(48)63)20-27-22-49-29-13-8-7-12-28(27)29/h4-8,10-13,22,24-25,30-36,39,49,58-59H,9,14-21,23H2,1-3H3,(H2,48,63)(H,50,60)(H,51,66)(H,52,64)(H,53,68)(H,54,69)(H,55,65)(H,56,67)(H,61,62)/t25-,30+,31+,32+,33+,34+,35+,36+,39+/m1/s1 |
InChI 键 |
VQOWCJDEBVVPAZ-ZNRROHQQSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
其他 CAS 编号 |
129204-82-6 |
序列 |
XLTFSPDW |
同义词 |
5-Oxo-L-prolyl-L-leucyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-α-aspartyl-L-Tryptophanamide; red-pigment-concentrating (Pandalus borealis) 3-L-threonine-7-L-aspartic acid-chromatophorotropin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



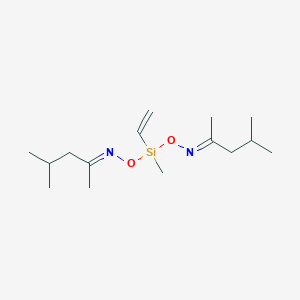
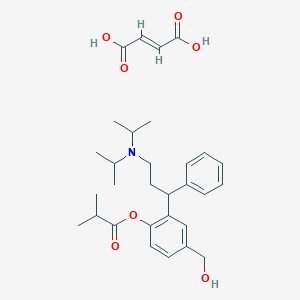

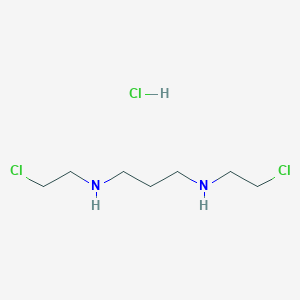
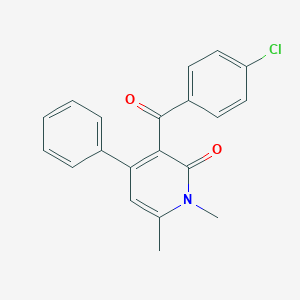
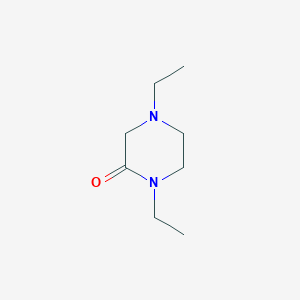
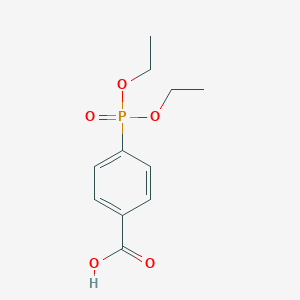
![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)

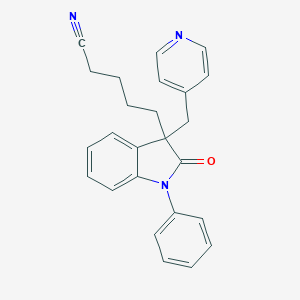
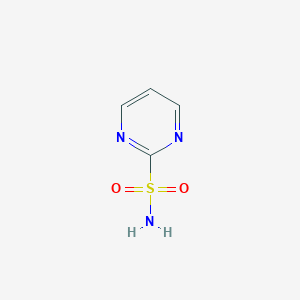
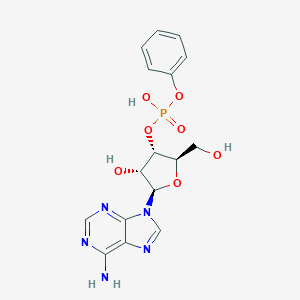
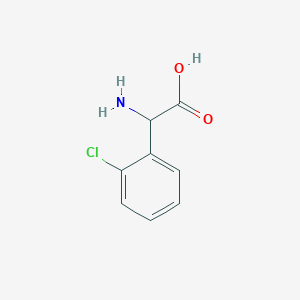
![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)